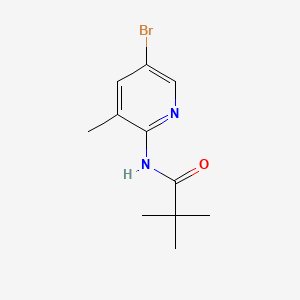

N-(5-Bromo-3-methylpyridin-2-yl)pivalamide

Description

BenchChem offers high-quality N-(5-Bromo-3-methylpyridin-2-yl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Bromo-3-methylpyridin-2-yl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-7-5-8(12)6-13-9(7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAJPKVIGCOGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC(=O)C(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654759 | |

| Record name | N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446299-84-9 | |

| Record name | N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide: An In-Depth Technical Guide

This guide provides a comprehensive technical overview for the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide, a key intermediate in pharmaceutical and agrochemical research. The document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and practical considerations necessary for successful and reproducible synthesis.

Introduction and Strategic Importance

N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a substituted pyridine derivative of significant interest in medicinal chemistry. The presence of a bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, while the pivalamide moiety can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. The strategic placement of the methyl group further modulates the electronic and steric properties of the pyridine ring. A robust and scalable synthetic route is therefore crucial for its application in drug discovery and development programs.

This guide will detail a reliable synthetic approach, starting from the commercially available 2-amino-3-methylpyridine, proceeding through a regioselective bromination, and culminating in the final acylation step.

Retrosynthetic Analysis and Chosen Pathway

The synthesis of the target molecule can be envisioned through a straightforward retrosynthetic disconnection of the amide bond. This reveals 2-amino-5-bromo-3-methylpyridine and pivaloyl chloride as the immediate precursors. This approach is strategically sound as it relies on the well-established and generally high-yielding Schotten-Baumann reaction for amide bond formation.

Caption: Overall synthetic scheme for the target molecule.

Mechanistic Insight: The Schotten-Baumann Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 2-amino-5-bromo-3-methylpyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated, driving the reaction to completion.

DOT Script for Reaction Mechanism

An In-Depth Technical Guide to the Chemical Properties of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-(5-bromo-3-methylpyridin-2-yl)pivalamide, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The document details the physicochemical properties of the compound and its key precursor, 2-amino-5-bromo-3-methylpyridine. A detailed, field-proven protocol for the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide via acylation is presented, including insights into the reaction mechanism and purification strategies. Furthermore, this guide outlines the expected spectral characteristics (NMR, Mass Spectrometry, and IR) to aid in the identification and quality control of the synthesized compound. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged scaffold in drug design. N-(5-bromo-3-methylpyridin-2-yl)pivalamide (CAS No. 446299-84-9) is a derivative that combines the features of a brominated pyridine ring with a sterically hindered pivalamide group. The presence of a bromine atom offers a versatile handle for further functionalization through cross-coupling reactions, while the methyl group can influence the molecule's conformation and metabolic stability. The pivalamide moiety can impact solubility, lipophilicity, and interactions with biological targets. Understanding the fundamental chemical properties of this compound is crucial for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(5-bromo-3-methylpyridin-2-yl)pivalamide and its precursors is essential for its synthesis, purification, and application.

N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Detailed experimental data for the physicochemical properties of N-(5-bromo-3-methylpyridin-2-yl)pivalamide are not extensively reported in publicly available literature. However, based on its structure, the following properties can be predicted:

| Property | Predicted Value/Information | Source/Justification |

| CAS Number | 446299-84-9 | [1] |

| Molecular Formula | C11H15BrN2O | Calculated |

| Molecular Weight | 271.15 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature. | Amide functionality and molecular weight. |

| Melting Point | Likely higher than its amine precursor due to increased molecular weight and intermolecular hydrogen bonding potential of the amide. | General chemical principles. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in non-polar solvents like hexanes and likely insoluble in water. | Presence of both polar (amide) and non-polar (pivaloyl, methyl, bromo) groups. |

| Boiling Point | Expected to be significantly high, likely decomposing before boiling at atmospheric pressure. | High molecular weight and polarity. |

Precursor: 2-Amino-5-bromo-3-methylpyridine

The starting material for the synthesis of the title compound is 2-amino-5-bromo-3-methylpyridine. Its properties are well-documented.

| Property | Value | Source |

| CAS Number | 3430-21-5 | |

| Molecular Formula | C6H7BrN2 | [2] |

| Molecular Weight | 187.04 g/mol | |

| Appearance | Off-white to pale yellow or brown crystalline powder. | [2] |

| Melting Point | 88-95 °C | [2] |

| Boiling Point | 250 °C | [2] |

| Density | 1.593 g/cm³ | [2] |

| Flash Point | 105 °C | [2] |

Synthesis and Mechanism

The synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide is achieved through the acylation of 2-amino-5-bromo-3-methylpyridine with a suitable pivaloylating agent, such as pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Synthetic Scheme

The overall transformation can be depicted as follows:

Caption: Synthetic route to N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-amino-5-bromo-3-methylpyridine on the electrophilic carbonyl carbon of pivaloyl chloride. The presence of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Mechanism of acylation of 2-aminopyridine.

Detailed Experimental Protocol

This protocol is a robust, general procedure that can be adapted for the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

Materials:

-

2-Amino-5-bromo-3-methylpyridine

-

Pivaloyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine or Triethylamine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-amino-5-bromo-3-methylpyridine (1.0 equivalent) in anhydrous DCM.

-

Addition of Base: Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Spectral Characterization

The identity and purity of the synthesized N-(5-bromo-3-methylpyridin-2-yl)pivalamide should be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the tert-butyl protons of the pivalamide group. The aromatic protons will appear as doublets or singlets in the downfield region (typically 7.0-8.5 ppm). The methyl group protons will be a singlet around 2.0-2.5 ppm, and the nine equivalent protons of the tert-butyl group will appear as a sharp singlet further upfield, typically around 1.0-1.5 ppm. A broad singlet corresponding to the amide N-H proton may also be observed.

-

¹³C NMR: The carbon NMR spectrum will show signals for the five carbons of the pyridine ring, the methyl carbon, the quaternary and methyl carbons of the pivaloyl group, and the carbonyl carbon of the amide, which will be the most downfield signal (typically 170-180 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the target compound.

-

Electron Ionization (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of N-(5-bromo-3-methylpyridin-2-yl)pivalamide. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for N-acyl aminopyridines may include cleavage of the amide bond and loss of the pivaloyl group.

-

Electrospray Ionization (ESI-MS): This technique will typically show the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

-

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region due to the C-H stretching of the methyl and tert-butyl groups.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl stretching of the amide.

-

N-H Bend (Amide II): An absorption band in the region of 1510-1550 cm⁻¹ corresponding to the N-H bending vibration.

-

C-N Stretch: A band in the 1200-1300 cm⁻¹ region.

-

Pyridine Ring Vibrations: Characteristic absorptions in the fingerprint region (below 1600 cm⁻¹).

Potential Applications and Reactivity

N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a valuable intermediate for the synthesis of more complex molecules. The bromine atom at the 5-position of the pyridine ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for drug discovery and materials science. The amide functionality can also be further modified, although it is generally more stable than an ester or other carbonyl derivatives.

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) for the starting materials, 2-amino-5-bromo-3-methylpyridine and pivaloyl chloride, for detailed handling and safety information. The precursor, 2-amino-5-bromo-3-methylpyridine, is known to cause skin and eye irritation and may cause respiratory irritation[2].

Conclusion

N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a synthetically accessible and versatile building block with significant potential in medicinal chemistry and organic synthesis. This technical guide has provided a comprehensive overview of its chemical properties, a detailed protocol for its preparation, and the expected analytical data for its characterization. The information presented herein is intended to empower researchers to confidently synthesize and utilize this compound in their scientific endeavors.

References

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 199.

- Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. (n.d.).

- N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide. (n.d.). Sigma-Aldrich.

- Pharmaceutical. (n.d.). Scribd.

- N-(5-Methylpyridin-2-yl)pivalamide synthesis. (n.d.). ChemicalBook.

- CN109053727B - Preparation method of ABT-199 intermediate. (n.d.).

- The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. (2019). Processes, 7(11), 789.

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.).

- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). Molecules, 26(22), 6985.

- 2-Amino-5-bromo-3-methylpyridine 97 3430-21-5. (n.d.). Sigma-Aldrich.

- N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide AldrichCPR. (n.d.). Sigma-Aldrich.

- 2-Amino-5-bromo-3-methylpyridine, 97%. (n.d.). Ottokemi.

- 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934. (n.d.). PubChem.

- 2-Amino-3-bromo-5-methylpyridine. (n.d.). Chem-Impex.

- N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide. (n.d.). Alichem.

- N-(5-Bromo-3-methylpyridin-2-yl)pivalamide. (n.d.). Chutai Bio.

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info.

- 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis. (n.d.). ChemicalBook.

- Synthesis of N‐(Pyridin‐2‐yl)benzamide. (n.d.).

- CN101560183B - Method for preparing 5-bromo-2-methylpyridine. (n.d.).

- Synthesis method of 3-bromo-5-methylpyridine. (n.d.).

- N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178. (n.d.). PubChem.

- N-(5-Bromo-3-methylpyridin-2-yl)pivalamide. (n.d.). Amerigo Scientific.

- N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-yl)-pivalamide. (n.d.). Santa Cruz Biotechnology.

- 245765-92-8|N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide. (n.d.). BLDpharm.

Sources

Unraveling the Enigma: The Quest for the Mechanism of Action of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(5-bromo-3-methylpyridin-2-yl)pivalamide stands as a molecule of interest primarily within the domain of synthetic chemistry. A comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in our understanding of its biological activity. At present, there is no documented mechanism of action, nor have any specific biological targets been identified for this compound. Its principal identity in the scientific landscape is that of a chemical intermediate, a building block available from various commercial suppliers for the synthesis of other complex molecules. This guide, therefore, serves not as a dossier of established knowledge, but as a foundational blueprint for initiating a research program aimed at elucidating the potential pharmacological properties of this enigmatic compound. We will explore the hypothetical avenues of investigation and the experimental strategies that could be employed to uncover its mechanism of action, should it possess any biological relevance.

Introduction: The Chemical Identity of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a substituted pyridine derivative. The structure features a pyridine ring, a core scaffold in many biologically active compounds, substituted with a bromine atom, a methyl group, and a pivalamide moiety. The pivalamide group, with its bulky tert-butyl component, can significantly influence the molecule's steric and electronic properties, and thereby its potential interactions with biological macromolecules.

The precursor to this compound, 2-Amino-5-bromo-3-methylpyridine, is recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals[1]. This lineage suggests that N-(5-bromo-3-methylpyridin-2-yl)pivalamide itself might be a step in the synthetic route towards a final, biologically active product. However, the possibility of the compound possessing inherent biological activity cannot be dismissed without empirical investigation.

Table 1: Physicochemical Properties of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

| Property | Value | Source |

| Molecular Formula | C11H15BrN2O | N/A |

| Molecular Weight | 271.15 g/mol | N/A |

| CAS Number | 261763-44-6 | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents such as DMSO and methanol | N/A |

Hypothetical Mechanisms of Action: A Starting Point for Investigation

Given the structural motifs present in N-(5-bromo-3-methylpyridin-2-yl)pivalamide, we can postulate several broad, hypothetical mechanisms of action that could guide initial screening efforts. The pyridine ring is a common feature in many enzyme inhibitors and receptor ligands. The bromo- and methyl-substituents, along with the pivalamide group, would modulate the specificity and affinity of such interactions.

Potential areas for initial investigation could include:

-

Enzyme Inhibition: The compound could act as an inhibitor of various enzyme classes, such as kinases, proteases, or metabolic enzymes.

-

Receptor Modulation: It might function as an agonist or antagonist at G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors.

-

Disruption of Protein-Protein Interactions: The molecule could potentially interfere with critical protein-protein interactions within a signaling pathway.

A Roadmap for Elucidation: Proposed Experimental Workflow

To systematically investigate the mechanism of action of N-(5-bromo-3-methylpyridin-2-yl)pivalamide, a multi-pronged experimental approach is necessary. The following workflow outlines a logical progression from broad phenotypic screening to specific target identification and validation.

Sources

Spectroscopic Characterization of N-(5-bromo-3-methylpyridin-2-yl)pivalamide: A Technical Guide

Introduction

N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural elucidation is a critical step in its synthesis and application, ensuring its identity, purity, and stability. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this molecule. This technical guide provides a comprehensive overview of the expected spectroscopic data for N-(5-bromo-3-methylpyridin-2-yl)pivalamide, offering a detailed analysis of predicted spectral features. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes expected data based on the analysis of its constituent functional groups and data from structurally related compounds.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of N-(5-bromo-3-methylpyridin-2-yl)pivalamide with atom numbering for reference in the subsequent spectroscopic discussions.

Figure 1: Molecular Structure of N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-6 |

| ~7.8 | d | 1H | H-4 |

| ~7.5 | s | 1H | N-H |

| ~2.3 | s | 3H | Pyridine-CH₃ |

| ~1.3 | s | 9H | tert-butyl-CH₃ |

Expert Interpretation:

-

Aromatic Protons (H-4, H-6): The two protons on the pyridine ring are expected to appear as doublets in the downfield region (~7.8-8.2 ppm) due to deshielding by the electronegative nitrogen atom and the aromatic ring current. Their mutual coupling (ortho-coupling) would result in this multiplicity. The bromine atom at position 5 will also influence their chemical shifts.

-

Amide Proton (N-H): The amide proton is anticipated to be a broad singlet around 7.5 ppm. Its chemical shift can be variable and is dependent on concentration and solvent.

-

Methyl Protons: The methyl group attached to the pyridine ring is predicted to be a singlet around 2.3 ppm. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet further upfield at approximately 1.3 ppm, a characteristic signal for this group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of N-(5-bromo-3-methylpyridin-2-yl)pivalamide in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a 90° pulse width and a relaxation delay of 5 seconds.

-

Accumulate 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the TMS signal at 0.00 ppm.

¹³C NMR (Carbon NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~177 | C=O (amide) |

| ~152 | C-2 |

| ~148 | C-6 |

| ~141 | C-4 |

| ~130 | C-3 |

| ~118 | C-5 |

| ~40 | tert-butyl quaternary C |

| ~28 | tert-butyl-CH₃ |

| ~18 | Pyridine-CH₃ |

Expert Interpretation:

-

Carbonyl Carbon: The amide carbonyl carbon is expected to be the most downfield signal at around 177 ppm.

-

Pyridine Ring Carbons: The carbons of the pyridine ring will resonate in the aromatic region (118-152 ppm). The carbon attached to the bromine (C-5) is anticipated to be the most upfield of the ring carbons due to the heavy atom effect. The carbon attached to the amide group (C-2) will be significantly downfield.

-

Aliphatic Carbons: The quaternary carbon of the tert-butyl group is predicted around 40 ppm, while the three equivalent methyl carbons of the tert-butyl group will appear as a strong signal around 28 ppm. The pyridine methyl carbon is expected at a higher field, around 18 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).

-

Data Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

-

Data Processing: Process the FID with an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H stretch (amide) |

| ~2970 | Strong | C-H stretch (aliphatic, tert-butyl) |

| ~1680 | Strong | C=O stretch (amide I band) |

| ~1580 | Medium | C=C/C=N stretch (pyridine ring) |

| ~1540 | Medium | N-H bend (amide II band) |

| ~1220 | Strong | C-N stretch |

| ~830 | Strong | C-H out-of-plane bend (aromatic) |

| ~600 | Medium | C-Br stretch |

Expert Interpretation:

-

N-H and C=O Stretching: The presence of the amide group will be clearly indicated by a sharp N-H stretching vibration around 3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption (Amide I band) at approximately 1680 cm⁻¹.

-

C-H Stretching: The strong absorption around 2970 cm⁻¹ is characteristic of the C-H stretching vibrations of the tert-butyl and methyl groups.

-

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

-

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 600 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Preparation: Place a small amount of the solid N-(5-bromo-3-methylpyridin-2-yl)pivalamide sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 286/284 | ~40 | [M]⁺ (Molecular Ion) |

| 229/227 | ~10 | [M - C(CH₃)₃]⁺ |

| 187/185 | ~30 | [C₆H₆BrN₂]⁺ |

| 57 | 100 | [C(CH₃)₃]⁺ (Base Peak) |

Expert Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 284 and 286, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Fragmentation Pattern: A major fragmentation pathway is the cleavage of the amide bond. This can lead to the formation of the pivaloyl cation ([C(CH₃)₃CO]⁺) at m/z 85, which can further fragment to the highly stable tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57. This is often the base peak in the spectrum. Another significant fragmentation would be the loss of the tert-butyl group to give a fragment at m/z 227/229.

Figure 2: Predicted Fragmentation Pathway of N-(5-bromo-3-methylpyridin-2-yl)pivalamide in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Instrumentation: A mass spectrometer with an electron ionization source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

-

Sample Introduction:

-

GC-MS: Dissolve the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC. The compound will be separated and then introduced into the MS source.

-

Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it directly into the ion source.

-

-

Ionization: Use a standard electron energy of 70 eV to ionize the sample.

-

Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and significant fragments.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of N-(5-bromo-3-methylpyridin-2-yl)pivalamide. This guide outlines the predicted spectroscopic data and provides standardized protocols for their acquisition. While the data presented here is predictive, it is based on well-established spectroscopic principles and data from analogous structures. Experimental verification of these predictions will provide a definitive characterization of this compound.

References

-

Spectroscopic data for 2-Amino-5-bromo-3-methylpyridine can be found on chemical supplier websites such as Sigma-Aldrich and Thermo Fisher Scientific, which provide a basis for the pyridine core's expected signals.[1][2]

-

General principles of interpreting IR spectra of amides and aromatic compounds are well-documented in standard organic chemistry textbooks and spectroscopic resources.[3]

-

Discussions on the vibrational spectra of substituted pyridines can be found in the chemical literature, providing context for the predicted IR frequencies.[4][5][6]

- The fragmentation patterns of amides and alkyl-substituted aromatic compounds in mass spectrometry are established and can be found in specialized mass spectrometry liter

-

CAS number and basic information for N-(5-bromo-3-methylpyridin-2-yl)pivalamide are available from chemical suppliers.[7]

Sources

- 1. 2-Amino-5-bromo-3-methylpyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2-氨基-5-溴-3-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. PIVALAMIDE(754-10-9) IR Spectrum [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. researchgate.net [researchgate.net]

- 7. N-(5-Bromo-3-methylpyridin-2-yl)pivalamide - 楚肽生物科技 [apeptides.com]

"starting materials for N-(5-bromo-3-methylpyridin-2-yl)pivalamide synthesis"

An In-depth Technical Guide to the Starting Materials and Synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Executive Summary

N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a key chemical intermediate whose structural motifs are prevalent in pharmacologically active compounds and advanced agrochemicals. The efficient synthesis of this molecule is paramount for research and development in these sectors. This guide provides a comprehensive analysis of the viable synthetic routes, focusing on the selection of starting materials and the strategic execution of chemical transformations. We will dissect the retrosynthesis of the target molecule, detail the pivotal final acylation step, and critically evaluate the primary pathways to the crucial precursor, 2-amino-5-bromo-3-methylpyridine. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for scientists and professionals in drug development and chemical synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

The logical starting point for any synthetic strategy is a retrosynthetic analysis. The target molecule, N-(5-bromo-3-methylpyridin-2-yl)pivalamide, is an amide. The most apparent disconnection is at the amide C-N bond. This bond is reliably formed through an acylation reaction, revealing two primary synthons: an amine precursor and an acylating agent.

This analysis identifies 2-amino-5-bromo-3-methylpyridine as the key intermediate and a pivaloyl source, typically pivaloyl chloride , as the second core reactant. While the pivaloyl moiety is commercially available, the synthesis of the substituted aminopyridine is the more complex challenge and offers several strategic routes based on different starting materials.

Caption: Retrosynthetic analysis of the target molecule.

The Final Step: Acylation of 2-Amino-5-bromo-3-methylpyridine

The formation of the final amide product is a standard N-acylation reaction. The choice of reagents and conditions is critical for achieving high yield and purity.

Causality of Experimental Choices:

-

Acylating Agent: Pivaloyl chloride is the most common and reactive choice due to the excellent leaving group ability of the chloride ion. Its bulky tert-butyl group can also confer metabolic stability to the final molecule, a desirable trait in drug development.

-

Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is essential. Its role is to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting aminopyridine.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

-

Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Detailed Experimental Protocol: N-Acylation

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-5-bromo-3-methylpyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

Caption: General workflow for the final N-acylation step.

Synthesis of the Key Intermediate: 2-Amino-5-bromo-3-methylpyridine

The availability and synthesis of 2-amino-5-bromo-3-methylpyridine are the most critical aspects of the overall process. Two primary, field-proven routes are presented below, each starting from different commercially available materials.

Route A: Direct Bromination of 2-Amino-3-methylpyridine

This is often the most direct route, starting from 2-amino-3-methylpyridine (also known as 2-amino-3-picoline). The existing amino group is a powerful activating, ortho, para-director for electrophilic aromatic substitution. Since the ortho position (C3) is blocked by the methyl group, the incoming electrophile (Br+) is directed to the para position (C5).

Causality of Experimental Choices:

-

Starting Material: 2-amino-3-methylpyridine is a readily available and relatively inexpensive starting material.

-

Brominating Agent: Molecular bromine (Br₂) is a common and effective brominating agent. Using it in a polar protic solvent like acetic acid facilitates the polarization of the Br-Br bond, generating the electrophilic species required for the substitution.

-

Challenges: A potential side reaction is over-bromination, leading to the formation of 2-amino-3,5-dibromopyridine. Careful control of stoichiometry and reaction temperature is necessary to maximize the yield of the desired mono-brominated product.

Detailed Experimental Protocol: Bromination

-

Preparation: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 2-amino-3-methylpyridine (1.0 eq) in glacial acetic acid.

-

Cooling: Cool the solution to below 20 °C in an ice bath.

-

Addition: Prepare a solution of bromine (1.0 eq) in acetic acid and add it dropwise with vigorous stirring over approximately 1 hour.

-

Reaction: After addition, stir the mixture at room temperature for an additional 2-3 hours.

-

Precipitation: Pour the reaction mixture onto crushed ice and neutralize carefully with a concentrated sodium hydroxide solution to precipitate the product.

-

Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain crude 2-amino-5-bromo-3-methylpyridine.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like benzene or an ethanol/water mixture.

Caption: Synthetic pathway for Route A.

Route B: Nitration-Reduction Strategy from 3-Methylpyridine

An alternative strategy begins with the simpler starting material 3-methylpyridine (3-picoline). This multi-step route involves functional group interconversions to build the desired substitution pattern.

Sequence of Transformations:

-

Nitration: 3-methylpyridine is nitrated to introduce a nitro group. The nitro group is a strong deactivating, meta-director.

-

Bromination: The resulting 3-methyl-5-nitropyridine is then brominated. The bromine atom is directed to the 2-position.

-

Reduction: The final step in forming the key intermediate is the reduction of the nitro group to an amine. This is a robust and high-yielding transformation.

Causality of Experimental Choices:

-

Starting Material: 3-methylpyridine is a bulk chemical, making it an economically attractive starting point for large-scale synthesis.

-

Control of Regioselectivity: This route offers excellent control over the substitution pattern by leveraging the directing effects of different functional groups at each stage.

-

Reduction Step: The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or using metals in acidic media (e.g., Fe/HCl, Sn/HCl). Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier work-up.

Detailed Experimental Protocols: Multi-step Synthesis

-

Step 1: Nitration of 3-Methylpyridine: This step typically requires harsh conditions, such as treatment with a mixture of fuming nitric acid and concentrated sulfuric acid.

-

Step 2: Bromination of 3-Methyl-5-nitropyridine: The product from the previous step is brominated to yield 2-bromo-3-methyl-5-nitropyridine.

-

Step 3: Reduction of 2-Bromo-3-methyl-5-nitropyridine:

-

Preparation: Suspend 2-bromo-3-methyl-5-nitropyridine (1.0 eq) and a catalytic amount of 10% Palladium on carbon (Pd/C) in a solvent like ethanol or methanol.

-

Hydrogenation: Place the vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Isolation: Once complete, purge the system with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with fresh solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield 2-amino-5-bromo-3-methylpyridine.

-

Caption: Multi-step synthetic pathway for Route B.

Comparison of Synthetic Routes

The choice between these routes depends on factors such as scale, cost, available equipment, and safety considerations.

| Feature | Route A: Direct Bromination | Route B: Nitration-Reduction |

| Starting Material | 2-Amino-3-methylpyridine | 3-Methylpyridine |

| Number of Steps | 1 | 3 |

| Overall Yield | Moderate to Good | Potentially higher overall |

| Scalability | Good; single step is advantageous | Excellent; uses bulk starting materials |

| Key Challenges | Potential for over-bromination; purification | Handling of nitrating acids; multiple steps |

| Atom Economy | Lower | Higher |

| Safety | Handling of liquid bromine | Handling of fuming nitric/sulfuric acid |

Conclusion

The synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide is most efficiently achieved via the acylation of 2-amino-5-bromo-3-methylpyridine. The selection of the optimal starting material and synthetic route to this key amine intermediate is a critical decision for any research or manufacturing campaign. The direct bromination of 2-amino-3-methylpyridine offers a shorter, more convergent pathway, while the multi-step synthesis from 3-methylpyridine provides an alternative with excellent control of regioselectivity and is potentially more cost-effective at a large scale. A thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to select the most appropriate strategy for their specific objectives.

References

- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

- Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production

An In-depth Technical Guide to the Solubility Profile of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Foreword: The Crucial Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to a life-saving therapeutic, its physicochemical properties are paramount. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its efficacy.[1][2] A poorly soluble compound will likely exhibit low absorption, leading to suboptimal therapeutic effects and high inter-individual variability.[1][3] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a major hurdle for formulation scientists.[1][4] This guide provides a comprehensive technical overview of the methodologies and strategic considerations for determining the solubility profile of N-(5-bromo-3-methylpyridin-2-yl)pivalamide, a pyridine derivative with therapeutic potential. Pyridine scaffolds are often incorporated into drug candidates to enhance water solubility due to their polarity and ability to be ionized.[5][6][7]

Compound Overview: N-(5-bromo-3-methylpyridin-2-yl)pivalamide

| Parameter | Information |

| IUPAC Name | N-(5-bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide |

| Molecular Formula | C₁₁H₁₅BrN₂O |

| Molecular Weight | 287.15 g/mol |

| Chemical Structure | (See Figure 1) |

| CAS Number | 1171920-11-8 |

Figure 1: Chemical Structure of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Caption: 2D structure of the title compound.

The Strategic Importance of Solubility Assessment

A thorough understanding of a compound's solubility is not merely an academic exercise; it is a cornerstone of rational drug design and development. The solubility of N-(5-bromo-3-methylpyridin-2-yl)pivalamide will directly influence:

-

Bioavailability: For oral administration, the drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[1][3]

-

Formulation Development: Solubility data dictates the choice of dosage form (e.g., solution, suspension, tablet) and the necessary excipients.[2]

-

Dose Selection: Poorly soluble drugs may require higher doses to achieve the desired therapeutic concentration, which can increase the risk of side effects.[1]

-

In Vitro and In Vivo Correlation (IVIVC): Meaningful correlations between laboratory experiments and clinical outcomes are only possible with a well-characterized solubility profile.

Experimental Determination of Solubility: A Multi-faceted Approach

The solubility of a compound is not a single value but rather a profile that is dependent on various factors.[8][9] A comprehensive assessment, therefore, involves multiple experimental approaches.

Kinetic vs. Thermodynamic Solubility

A crucial distinction is made between kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery. It measures the concentration of a compound at the point of precipitation from a solution, typically prepared by diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer.[10] While rapid, this method can sometimes overestimate solubility as it may not represent a true equilibrium state.[10]

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution with an excess of the solid drug.[10] It is a more time- and resource-intensive measurement but provides the most accurate and relevant data for formulation development.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for a comprehensive solubility assessment.

Caption: A streamlined workflow for solubility assessment in drug discovery.

Detailed Experimental Protocols

Kinetic Solubility Determination (Nephelometric Method)

Principle: This method relies on the detection of light scattering caused by the precipitation of the compound from a supersaturated solution.[10]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of N-(5-bromo-3-methylpyridin-2-yl)pivalamide in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Aqueous Buffer Addition: Add a physiological buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).

-

Measurement: Measure the turbidity of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the baseline.

Thermodynamic Solubility Determination (Shake-Flask Method)

Principle: This equilibrium-based method involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached.[2]

Protocol:

-

Sample Preparation: Add an excess amount of solid N-(5-bromo-3-methylpyridin-2-yl)pivalamide to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.

-

Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Factors Influencing the Solubility of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

The solubility of this compound will be influenced by several key factors:

-

pH: As a pyridine derivative, N-(5-bromo-3-methylpyridin-2-yl)pivalamide is expected to have a basic nitrogen atom on the pyridine ring, making its solubility pH-dependent.[2][11] In acidic conditions, this nitrogen can be protonated, leading to the formation of a more soluble salt.

-

Temperature: For most solid solutes, solubility increases with temperature.[12][13] However, this needs to be experimentally verified.

-

Polymorphism: The crystalline form of the solid drug can significantly impact its solubility.[2] Amorphous forms are generally more soluble than their crystalline counterparts.

-

Co-solvents and Excipients: The presence of co-solvents (e.g., ethanol, propylene glycol) or surfactants can enhance the solubility of poorly soluble compounds.[2][9]

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner to facilitate analysis and decision-making.

Table 1: Hypothetical pH-Solubility Profile of N-(5-bromo-3-methylpyridin-2-yl)pivalamide at 25°C

| pH of Buffer | Thermodynamic Solubility (µg/mL) | Solubility Classification (USP) |

| 1.2 | 150 | Sparingly soluble |

| 4.5 | 85 | Slightly soluble |

| 6.8 | 35 | Very slightly soluble |

| 7.4 | 20 | Very slightly soluble |

This is hypothetical data for illustrative purposes only.

The hypothetical data in Table 1 suggests that N-(5-bromo-3-methylpyridin-2-yl)pivalamide exhibits higher solubility in acidic conditions, which is consistent with the expected behavior of a basic pyridine compound.

Conclusion and Future Directions

A comprehensive understanding of the solubility profile of N-(5-bromo-3-methylpyridin-2-yl)pivalamide is essential for its successful development as a therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for obtaining this critical data. Future work should focus on a detailed investigation of the effects of co-solvents, surfactants, and different solid-state forms to identify optimal formulation strategies to enhance the bioavailability of this promising compound.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

The Importance of Solubility for New Drug Molecules. (2020). Molecules, 25(9), 2197. [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). ALWSCI. [Link]

-

4 Factors Affecting Solubility Of Drugs. (2022). Drug Delivery Leader. [Link]

-

DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. (n.d.). ResearchGate. [Link]

-

Drug solubility: importance and enhancement techniques. (2012). PubMed. [Link]

-

4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharma. [Link]

- Method for determining solubility of a chemical compound. (2005).

-

Factors that Affect the Solubility of Drugs. (n.d.). Pharma Guideline. [Link]

-

Factors Influencing the Solubility of Drugs. (n.d.). Pharmlabs. [Link]

-

Biochemistry, Dissolution and Solubility. (2023). StatPearls - NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)

-

How to Determine Solubility. (n.d.). wikiHow. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4192. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 9. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. ascendiacdmo.com [ascendiacdmo.com]

- 12. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical aspects of stability and storage for the chemical compound N-(5-bromo-3-methylpyridin-2-yl)pivalamide. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven methodologies for assessing and maintaining the integrity of this molecule. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the compound's behavior under various environmental stressors. This document will detail potential degradation pathways, outline a robust forced degradation study protocol, and provide evidence-based recommendations for optimal storage conditions to ensure its long-term stability for research and development applications.

Introduction: Understanding the Molecule

N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a substituted pyridine derivative. The pyridine ring is a common motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The molecule's structure, featuring an amide linkage, a bromo substituent, and a methyl group on the pyridine ring, presents several key areas of interest for stability assessment. The amide bond is susceptible to hydrolysis, the brominated aromatic ring can be sensitive to photolytic conditions, and the overall molecule may be prone to oxidation.

A thorough understanding of a compound's stability is paramount in drug discovery and development. It informs formulation development, determination of shelf-life, and ensures the safety and efficacy of active pharmaceutical ingredients (APIs).[2] Forced degradation studies are an essential tool, intentionally exposing the compound to harsh conditions to identify likely degradation products and pathways.[3][4] This knowledge is crucial for developing stability-indicating analytical methods and for establishing appropriate storage and handling procedures.[5]

Potential Degradation Pathways

Based on the functional groups present in N-(5-bromo-3-methylpyridin-2-yl)pivalamide, several degradation pathways can be anticipated under stress conditions. A proactive understanding of these pathways is critical for designing effective stability studies.

Hydrolytic Degradation

The amide linkage is the most probable site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the cleavage of the amide bond to form 5-bromo-3-methylpyridin-2-amine and pivalic acid. The rate of hydrolysis is dependent on pH and temperature.[6]

Oxidative Degradation

The pyridine ring and the methyl group can be susceptible to oxidation. Common laboratory oxidizing agents, or even atmospheric oxygen over prolonged periods, could potentially lead to the formation of N-oxides or oxidation of the methyl group to a carboxylic acid. The presence of the electron-withdrawing bromine atom may influence the susceptibility of the ring to oxidation.

Photolytic Degradation

Halogenated aromatic compounds can be sensitive to light, particularly UV radiation. Photodegradation may involve the cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products. It is crucial to assess the compound's photostability to determine if light-protective packaging is necessary.

Thermal Degradation

Exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. For N-(5-bromo-3-methylpyridin-2-yl)pivalamide, thermal stress could accelerate hydrolysis and oxidation, as well as potentially cause other, less predictable degradation pathways.

Below is a diagram illustrating the potential degradation pathways.

Caption: Potential degradation pathways of N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

A Proposed Protocol for Forced Degradation Studies

To systematically evaluate the stability of N-(5-bromo-3-methylpyridin-2-yl)pivalamide, a forced degradation study is essential. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being so excessive as to lead to secondary degradation.[2][7]

Materials and Equipment

-

N-(5-bromo-3-methylpyridin-2-yl)pivalamide

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., 0.1 M HCl, 1 M HCl)

-

Bases (e.g., 0.1 M NaOH, 1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

pH meter

-

Calibrated oven

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

Caption: Experimental workflow for the forced degradation study.

Detailed Methodologies

3.3.1. Hydrolytic Degradation [7]

-

Acid Hydrolysis: To a solution of the compound, add an equal volume of 0.1 M or 1 M HCl. Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: To a solution of the compound, add an equal volume of 0.1 M or 1 M NaOH. Keep at room temperature and collect samples at different intervals. Neutralize before analysis.

-

Neutral Conditions: Reflux the compound solution in water at 60°C and collect samples at specified time points.

3.3.2. Oxidative Degradation [6]

-

Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Monitor the reaction over time by taking samples at various intervals.

3.3.3. Thermal Degradation [6]

-

Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C) for a specified period. Also, subject a solution of the compound to the same thermal stress.

3.3.4. Photolytic Degradation [7]

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

Data Analysis and Interpretation

A stability-indicating HPLC method must be developed and validated to separate the parent compound from all potential degradation products. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector or a mass spectrometer. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

| Stress Condition | Proposed Conditions | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl at 60°C | Degradation expected, primarily at the amide linkage. |

| Base Hydrolysis | 0.1 M NaOH at Room Temp | Degradation expected, primarily at the amide linkage. |

| Oxidation | 3% H₂O₂ at Room Temp | Potential for N-oxide formation or other oxidative degradation. |

| Thermal (Dry Heat) | 80°C | Potential for accelerated degradation. |

| Photolysis | ICH Q1B Conditions | Potential for debromination or other photolytic reactions. |

Recommended Storage and Handling

Based on the chemical nature of N-(5-bromo-3-methylpyridin-2-yl)pivalamide and general guidelines for halogenated organic compounds, the following storage and handling procedures are recommended to ensure its long-term stability.

General Storage

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended to minimize the rate of any potential degradation.

-

Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric oxygen.[8] For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

-

Light: As a halogenated aromatic compound, it is prudent to protect it from light. Store in an amber-colored vial or in a light-proof outer container.[6]

Handling

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

-

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust.[9]

-

Avoid contact with strong acids, bases, and oxidizing agents, as these can promote degradation.[10]

Solution Stability

-

Solutions of the compound should be freshly prepared for use.

-

If storage of solutions is necessary, they should be stored at low temperatures (2-8°C or -20°C) and protected from light.[6] The stability of the compound in various solvents should be experimentally determined if solutions are to be stored for an extended period.

Conclusion

The stability and appropriate storage of N-(5-bromo-3-methylpyridin-2-yl)pivalamide are critical for its effective use in research and development. This guide has provided a comprehensive framework for understanding its potential degradation pathways and for designing a robust stability testing program. By implementing the proposed forced degradation studies, researchers can gain valuable insights into the compound's intrinsic stability. Adherence to the recommended storage and handling conditions will help to ensure the integrity and purity of this valuable chemical entity over time.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(9), 3366.

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Lab Safety. Retrieved from [Link]

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

University of Glasgow. (n.d.). Storage and Segregation of Hazardous Chemicals. Retrieved from [Link]

-

Louisiana State University. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

University of Glasgow. (n.d.). Storage and Segregation of Hazardous Chemicals. Retrieved from [Link]

-

Louisiana State University. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

- Singh, U. P., & Singh, R. K. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 5. onyxipca.com [onyxipca.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 9. chemicalbook.com [chemicalbook.com]

- 10. nottingham.ac.uk [nottingham.ac.uk]

An In-depth Technical Guide to the Synthesis and Characterization of N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide (CAS 446299-84-9)

Introduction

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound with CAS number 446299-84-9. The correct chemical identity for this CAS number is N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into a plausible and scientifically sound synthetic route and detail the analytical techniques required for its thorough characterization, explaining the rationale behind the chosen methodologies.

The target molecule, N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide, is a substituted pyridine derivative. The pyridine ring is a common scaffold in many biologically active compounds and pharmaceuticals. The presence of a bromine atom provides a handle for further functionalization, for instance, through cross-coupling reactions, making this compound a potentially valuable intermediate in medicinal chemistry.[1] The amide linkage is another key functional group, known for its specific hydrogen bonding capabilities and conformational properties that are crucial for molecular recognition in biological systems.[2]

This guide will first outline a robust synthesis protocol, followed by a detailed section on the analytical characterization of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Synthesis of N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide

The most logical and efficient synthetic approach to N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide is the acylation of the commercially available 2-amino-5-bromo-3-methylpyridine with pivaloyl chloride. This is a standard nucleophilic acyl substitution reaction where the amino group of the pyridine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

A similar reaction has been successfully employed for the synthesis of the non-brominated analog, 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, providing a solid foundation for this proposed protocol.[3]

Detailed Experimental Protocol

Materials:

-

2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5)[4]

-

Pivaloyl chloride (Trimethylacetyl chloride) (CAS: 3282-30-2)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 2-amino-5-bromo-3-methylpyridine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 eq.) dropwise to the cooled solution. The addition should be done carefully to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield the pure N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide.

Characterization of N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide

A thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the t-butyl group. The aromatic region will display two signals for the pyridyl protons. The aliphatic region will feature a singlet for the nine equivalent protons of the t-butyl group and a singlet for the methyl group on the pyridine ring. A broad singlet corresponding to the amide N-H proton is also expected.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the amide, the carbons of the pyridine ring, and the carbons of the t-butyl and methyl groups.

| Predicted NMR Data | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyridine-H | ~7.5 - 8.5 (2H, m) | ~110 - 160 |

| Amide-NH | ~8.0 - 9.0 (1H, br s) | - |

| Pyridine-CH₃ | ~2.3 (3H, s) | ~18 |

| t-Butyl-(CH₃)₃ | ~1.3 (9H, s) | ~27 (3C), ~40 (1C) |

| Amide-C=O | - | ~176 |

Note: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. For N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide, the mass spectrum should show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 peaks with roughly equal intensity) is expected, which is a definitive confirmation of the presence of a bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of the target compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.

-

N-H Stretch: A sharp to moderately broad band is expected in the region of 3350-3180 cm⁻¹ for the N-H stretching vibration of the secondary amide.[5]

-

C=O Stretch (Amide I band): A strong absorption band should appear in the range of 1680-1630 cm⁻¹ corresponding to the carbonyl stretching vibration of the amide.[5]

-

N-H Bend (Amide II band): A band in the region of 1550-1510 cm⁻¹ is characteristic of the N-H bending vibration coupled with C-N stretching.[6]

-

C-N Stretch: The C-N stretching vibration of the amide is expected around 1400 cm⁻¹.[6]

-

Aromatic C=C and C=N Stretches: Multiple bands in the region of 1600-1450 cm⁻¹ will indicate the presence of the pyridine ring.

-

C-H Stretches: Bands corresponding to aromatic and aliphatic C-H stretching will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

By combining the data from these analytical techniques, a comprehensive and unambiguous confirmation of the synthesis of N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide can be achieved.

References

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (n.d.). Retrieved from [Link]

-

IR Spectrum: Amides. (n.d.). Química Organica.org. Retrieved from [Link]

-

INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

-

Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

-

Amide. (n.d.). In Wikipedia. Retrieved from [Link]

-

Pivaloyl chloride patented technology retrieval search results. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

Synthesis of 2-Amino-5-bromopyridine. (2006). Journal of Chemical Research. Retrieved from [Link]

-